“3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine” is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers .
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . For instance, the first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .
The molecular structure of “3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine” consists of a pyrazole and a pyridine ring . The compound can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The molecular weight of this compound is 232.47 .
The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
The physical form of “3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine” is solid . It should be stored in an inert atmosphere at 2-8°C .
3-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in the fields of chemistry and biology due to its potential applications as a building block for more complex molecules and its biological activity. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are characterized by a bicyclic structure that includes both pyrazole and pyridine rings.
This compound can be synthesized from various precursors, commonly involving reactions with hydrazine derivatives and halogenated pyridines. It is classified under heterocyclic compounds, which are cyclic compounds containing at least one atom that is not carbon, typically nitrogen, oxygen, or sulfur. The presence of bromine and chlorine in its structure contributes to its reactivity and potential as a pharmacological agent.
The synthesis of 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of 3-bromo-4-chloropyridine with hydrazine derivatives. One common method utilizes anhydrous potassium carbonate in dry dimethylformamide as the solvent, facilitating the reaction under controlled conditions.
The general synthetic route can be summarized as follows:
This method allows for the efficient formation of the pyrazolo[3,4-b]pyridine structure with moderate to high yields depending on the specific conditions employed.
The molecular structure of 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine consists of a pyrazole ring fused to a pyridine ring. The presence of bromine at position 3 and chlorine at position 4 contributes to its unique electronic properties.
3-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions due to its halogen substituents. Common types of reactions include:
For substitution reactions, reagents such as Grignard reagents or organometallic compounds are often employed. Oxidizing agents like potassium permanganate may be used for oxidation processes, while reducing agents such as sodium borohydride facilitate reduction reactions.
The mechanism of action for 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine primarily involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thereby blocking substrate access.
Research indicates that compounds similar to 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine have shown potential as enzyme inhibitors in various biological pathways, including those related to cancer cell proliferation.
The presence of halogens enhances its reactivity compared to unsubstituted pyrazolo[3,4-b]pyridines, making it suitable for further chemical modifications.
3-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine has several notable applications:
This compound's versatility in synthetic chemistry and potential therapeutic applications make it an important subject of study in both academic research and industrial applications.
The pyrazolo[3,4-b]pyridine scaffold exhibits two possible tautomeric forms: the 1H- and 2H-isomers. Computational studies using AM1 methods demonstrate that the 1H-tautomer (as in 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine; CAS 1357945-38-0) is energetically favored by 37.03 kJ/mol (~9 kcal/mol) over the 2H-form due to enhanced aromatic delocalization [2]. In the 1H-configuration (molecular formula: C₆H₃BrClN₃), the double bond at the ring fusion permits full aromaticity across both the pyrazole and pyridine rings, satisfying Hückel's rule. By contrast, the 2H-tautomer disrupts peripheral conjugation, resulting in reduced stability [2] [6]. This tautomeric preference is reflected experimentally: SciFinder lists >300,000 1H-derivatives versus only ~4,900 stable 2H-analogues, with no 2H-variants in drug development pipelines [2]. The 1H-form’s stability is critical for maintaining electronic integrity during synthetic modifications.
Halogen placement at C3 and C4 of the pyrazolo[3,4-b]pyridine ring induces distinct electronic effects that govern reactivity. Bromine at C3 (positionally analogous to C5 in purines) exhibits higher polarizability due to its diffuse 4p orbitals, enhancing charge transfer interactions and nucleophilic substitution lability. Chlorine at C4 (adjacent to the pyridine nitrogen) exerts a strong inductive (-I) effect, reducing electron density at N9 and increasing ring π-deficiency [6] [7]. This electronic asymmetry is quantified by computational descriptors:
Table 1: Calculated Electronic Parameters for 3-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
Parameter | Value | Significance |
---|---|---|
LogP | 2.37 | Moderate lipophilicity, aids membrane permeability |
TPSA | 41.57 Ų | Polar surface area favorable for target engagement |
H-Bond Acceptors | 2 | Limited to pyridine N and Br/Cl lone pairs |
H-Bond Donors | 1 | N-H group enabling protein interactions |
The C3-Br bond exhibits a lower dissociation energy (∼65 kcal/mol) than C4-Cl (∼81 kcal/mol), making bromine more amenable to metal-catalyzed cross-coupling (e.g., Suzuki reactions) [6]. Conversely, C4-Cl activates ortho positions toward electrophilic aromatic substitution, directing further functionalization [5] [7].
Regioisomerism profoundly influences the properties of halogenated pyrazolopyridines. The [3,4-b] fusion in 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine differs electronically and sterically from alternatives like [3,4-c]- or [4,3-c]-isomers:
Table 2: Isomeric Comparison of Key Halogenated Pyrazolopyridines
Isomer | CAS Number | Halogen Positions | Aromatic Stability | Reported Applications |
---|---|---|---|---|
[3,4-b] (1H-tautomer) | 1357945-38-0 | C3-Br, C4-Cl | High (full π-delocalization) | Kinase inhibitor scaffolds |
[3,4-b] (2H-tautomer) | 72699140 | C3-Br, C4-Cl | Low (disrupted conjugation) | Rarely synthesized |
[3,4-c] | 1246349-99-4 | C3-Br, C4-Cl | Moderate | No drug candidates |
[4,3-b] | 1956385-09-3 | C3-Cl, C4-Br | High | Limited biomedical studies |
The [3,4-b] isomer’s stability arises from its bond geometry: the C3-C4 bond links electron-rich pyrazole (C3) and electron-deficient pyridine (C4), creating a polarized interface ideal for halogen bonding. In [3,4-c] isomers, nitrogen adjacency reduces halogen accessibility, diminishing interactions with biological targets [2] [9]. Medicinal chemistry databases reveal that >80% of bioactive pyrazolopyridines utilize the [3,4-b] scaffold due to this optimal electronic profile [2].
While experimental crystal structures of 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine are absent in public databases, computational models predict key solid-state features. Density Functional Theory (DFT) optimizations indicate a near-planar bicyclic system (deviation < 0.1 Å), with Br and Cl atoms slightly displaced from the ring plane due to steric repulsion [6] [7]. The bromine atom’s van der Waals radius (1.85 Å) creates greater steric encumbrance than chlorine (1.75 Å), influencing crystal packing:
Collision cross-section (CCS) measurements via ion mobility spectrometry corroborate gas-phase planarity, showing a CCS of 133.5 Ų for the [M+H]+ ion (m/z 231.93) – consistent with compact, rigid geometries [7]. These insights guide co-crystal engineering for pharmaceutical formulation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7